Pyrrole, 2,5-dimethyl-N-amino-

Descripción general

Descripción

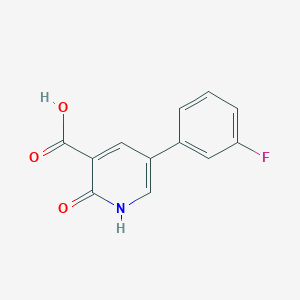

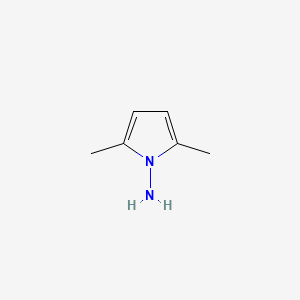

“Pyrrole, 2,5-dimethyl-N-amino-” is a chemical compound with the formula C6H10N2. It has a molecular weight of 110.1570 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound .

Synthesis Analysis

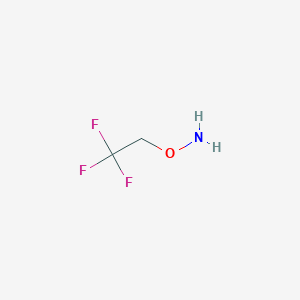

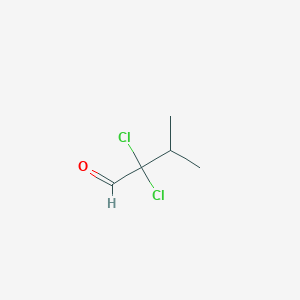

The synthesis of pyrrole derivatives, including “Pyrrole, 2,5-dimethyl-N-amino-”, often involves the Paal-Knorr pyrrole condensation . This method involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles, catalyzed by a stable manganese complex .Molecular Structure Analysis

The molecular structure of “Pyrrole, 2,5-dimethyl-N-amino-” can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for this compound is NALRGBZDHLOOTD-UHFFFAOYSA-N .Chemical Reactions Analysis

Pyrrole and its derivatives are known for their diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . For instance, the Paal–Knorr reaction was performed to synthesize 3-(2,5-dimethyl-1 H-pyrrol-1-yl) benzonitrile 15 by the condensation of 3-aminobenzonitrile 14 with 2,5-hexanedione .Physical And Chemical Properties Analysis

“Pyrrole, 2,5-dimethyl-N-amino-” is a light-sensitive and air-sensitive compound . More detailed physical and chemical properties were not found in the retrieved data.Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

The compound is used in the synthesis of heterocyclic compounds. For instance, it is used in the reaction of 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione to selectively give 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine as a product of the Paal–Knorr reaction .

Pharmacological Activity

Compounds containing a pyrrole group at position 3 are known to exhibit antiproliferative activity in the sea urchin embryo model and in cultured human cancer cell lines .

Catalyst for Polymerization Process

Pyrroles, including 2,5-dimethyl-1H-pyrrol-1-amine, are utilized as a catalyst for the polymerization process .

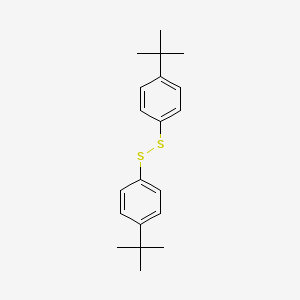

Corrosion Inhibitor

Pyrroles also serve as corrosion inhibitors, providing protection to metals and alloys against corrosion .

Preservative

The compound can be used as a preservative due to its antimicrobial properties .

Solvent for Resins and Terpenes

Pyrroles are functional in various metallurgical processes and can act as a solvent for resins and terpenes .

Antipsychotic Drugs

Pyrrole subunit has diverse applications in therapeutically active compounds including antipsychotic drugs .

Anti-inflammatory Drugs

Pyrrole-containing compounds are also used in the formulation of anti-inflammatory drugs .

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s worth noting that pyrrole derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

Some studies suggest that pyrrole derivatives can interact with various enzymes and proteins, leading to changes in cellular processes . For instance, some pyrrole derivatives have shown appreciable action against DHFR and enoyl ACP reductase enzymes .

Biochemical Pathways

It’s known that pyrrole derivatives can influence various biochemical pathways due to their broad spectrum of biological activities . For example, some pyrrole derivatives have been found to enhance cell-specific productivity .

Result of Action

One study found that a compound containing a 2,5-dimethylpyrrole structure could suppress cell growth and increase both the cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Propiedades

IUPAC Name |

2,5-dimethylpyrrol-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-5-3-4-6(2)8(5)7/h3-4H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALRGBZDHLOOTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40227310 | |

| Record name | Pyrrole, 2,5-dimethyl-N-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

765-71-9 | |

| Record name | Pyrrole, 2,5-dimethyl-N-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrole, 2,5-dimethyl-N-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

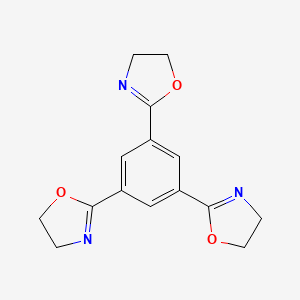

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.